6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide
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Overview
Description
6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of an imidazole ring, an isoxazole ring, and a pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Imidazole Ring: The imidazole ring can be introduced via a nucleophilic substitution reaction using an appropriate imidazole derivative.
Attachment of the Isoxazole Ring: The isoxazole ring can be attached through a cyclization reaction involving a nitrile oxide and an alkyne.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyridazine derivative with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: The compound can be used as a probe to study enzyme activity or receptor binding.
Material Science: It may be utilized in the development of novel materials with specific electronic or optical properties.
Industry: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparison with Similar Compounds
Similar Compounds
6-(1H-imidazol-1-yl)pyridazine-3-carboxamide: Lacks the isoxazole ring.
N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide: Lacks the imidazole ring.
6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine: Lacks the carboxamide group.
Uniqueness
6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide is unique due to the presence of all three functional groups (imidazole, isoxazole, and carboxamide) in a single molecule
Properties
IUPAC Name |
6-imidazol-1-yl-N-(5-methyl-1,2-oxazol-3-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2/c1-8-6-10(17-20-8)14-12(19)9-2-3-11(16-15-9)18-5-4-13-7-18/h2-7H,1H3,(H,14,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCFKHKESPRUEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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